

2-Amino-5-(trifluoromethyl)nicotinic acid

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethyl)nicotinic acid

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An In-depth Technical Guide to the Physical Properties of **2-Amino-5-(trifluoromethyl)nicotinic acid**

Introduction

2-Amino-5-(trifluoromethyl)nicotinic acid, identified by CAS Number 944900-39-4, is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.^[1] Its structure, which combines an aminopyridine core, a carboxylic acid functional group, and an electron-withdrawing trifluoromethyl group, imparts unique electronic and physicochemical properties. These characteristics are pivotal in modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide provides a comprehensive overview of the core physical properties of **2-Amino-5-(trifluoromethyl)nicotinic acid**. Beyond presenting available data, it offers detailed, field-proven experimental protocols for the determination of its key physical parameters. The methodologies are explained from a Senior Application Scientist's perspective, emphasizing the causal relationships behind experimental design to ensure data integrity and reproducibility, which are paramount for researchers in pharmaceutical and chemical development.

Core Physicochemical Properties

Precise experimental data for **2-Amino-5-(trifluoromethyl)nicotinic acid** is not extensively published. The following table summarizes its fundamental identifiers and includes predicted values for key physical properties, supplemented with experimental data from closely related isomers for comparative context.^{[1][2]} It is crucial for researchers to perform experimental verification for their specific batches.

Property	Value / Information	Source	Notes
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[1]	-
Molecular Weight	206.12 g/mol	[1]	-
CAS Number	944900-39-4	[1]	-
Appearance	Solid	[1]	Typically a powder.
Boiling Point	323.4 ± 42.0 °C	[2]	Predicted value.
Density	1.573 ± 0.06 g/cm ³	[2]	Predicted value.
Melting Point	Not available	-	For comparison, 6-(Trifluoromethyl)nicotinic acid melts at 193-197 °C[3], and 4-(Trifluoromethyl)nicotinic acid melts at 146-148 °C.[4] A sharp melting point range is a key indicator of purity.[5][6]
pKa	Not available	-	For comparison, the predicted pKa of 6-(Trifluoromethyl)nicotinic acid is 2.96.[3] The presence of both an acidic carboxylic group and a basic amino group makes this an amphoteric molecule.
Solubility	Not available	-	Expected to show pH-dependent solubility. Insoluble in neutral water but soluble in aqueous acid

(protonation of the amino group) and aqueous base (deprotonation of the carboxylic acid).

Molecular and Spectral Characteristics

While specific spectra for this compound are not publicly available, its structure allows for predictable spectral features essential for its identification and characterization.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups. A broad signal corresponding to the amine ($-\text{NH}_2$) protons and another for the carboxylic acid ($-\text{COOH}$) proton would also be expected, though these can be exchangeable with deuterated solvents.
- **^{13}C NMR Spectroscopy:** The spectrum will display seven unique carbon signals. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be found in the characteristic downfield region (typically >160 ppm).
- **^{19}F NMR Spectroscopy:** This is a powerful tool for characterizing fluorinated compounds.^[7] A single, sharp singlet is expected for the $-\text{CF}_3$ group, as there are no adjacent protons to cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides a "fingerprint" of the functional groups present.^[8] Key expected absorption bands include:
 - **O-H Stretch (Carboxylic Acid):** A very broad band, typically in the $2500\text{--}3300\text{ cm}^{-1}$ region.
 - **N-H Stretch (Amine):** Two sharp peaks (symmetric and asymmetric stretches) in the $3300\text{--}3500\text{ cm}^{-1}$ region are characteristic of a primary amine.^[9]

- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm^{-1} .
[10]
- C-F Stretch (Trifluoromethyl): Strong, characteristic bands typically found in the 1000-1350 cm^{-1} region.

Experimental Determination of Physical Properties

The following sections detail robust protocols for determining the critical physical properties of **2-Amino-5-(trifluoromethyl)nicotinic acid**.

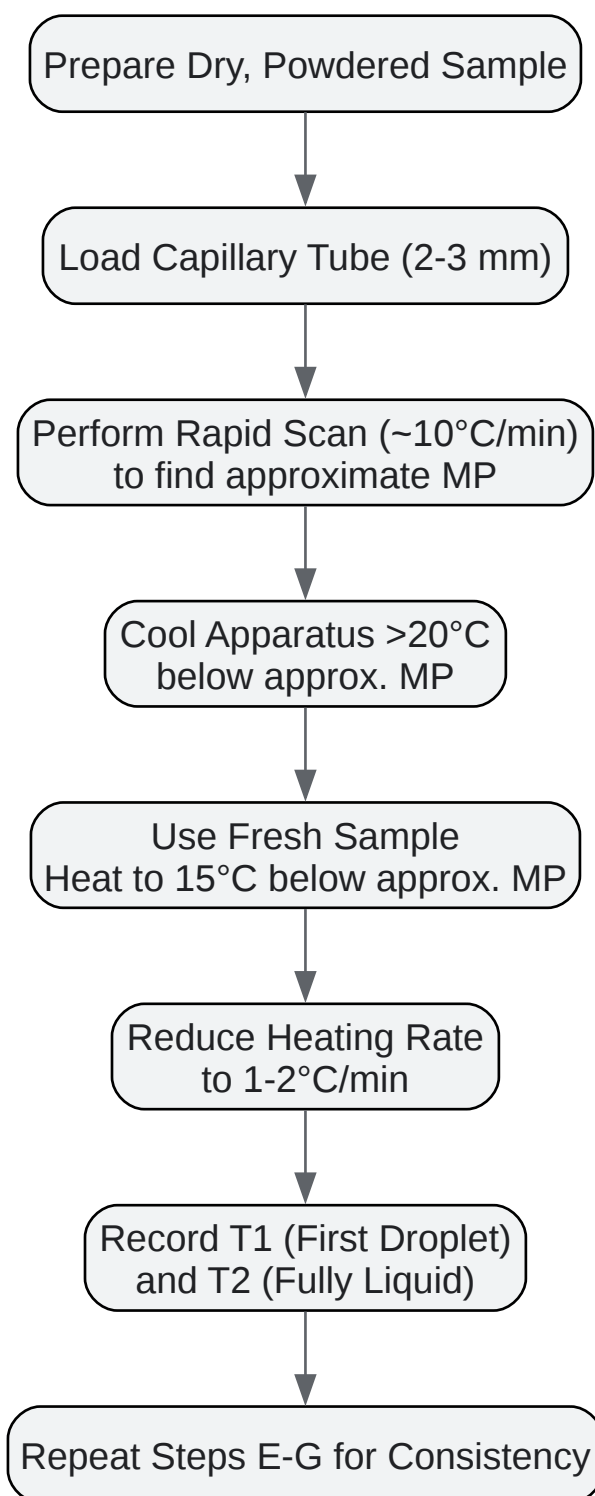
Melting Point Determination

The melting point is a fundamental property that provides a primary indication of purity.[6] A pure crystalline solid will exhibit a sharp melting range of 0.5-1.0°C. Impurities depress and broaden this range. The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is standard practice.

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.[6] If necessary, crush any coarse crystals using a mortar and pestle.
- **Capillary Loading:** Gently press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop.[11] The final packed sample height should be 2-3 mm.
- **Initial Rapid Determination:** Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting range.[12] This initial run prevents time wastage on subsequent, more precise measurements.
- **Precise Determination:** Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
- **Data Acquisition:** Reduce the heating rate to 1-2°C per minute.[5] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately

reflects the sample's temperature.[\[11\]](#)

- Record the Range: Record the temperature at which the first droplet of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point range is $T_1 - T_2$.
- Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.



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Workflow for precise melting point determination.

Solubility Profile Assessment

Understanding a compound's solubility is critical for designing purification methods, formulating solutions, and predicting its behavior in biological systems. A systematic approach using solvents of varying pH can reveal the acidic and/or basic nature of the compound.^{[13][14]}

- Setup: Label five small test tubes. Add approximately 20-30 mg of the compound to each.
- Solvent Addition: Add 1 mL of the following solvents to the corresponding tubes:
 - Tube 1: Deionized Water
 - Tube 2: 5% w/v Aqueous HCl
 - Tube 3: 5% w/v Aqueous NaOH
 - Tube 4: 5% w/v Aqueous NaHCO₃
 - Tube 5: Diethyl Ether (or another nonpolar solvent like Hexane)
- Observation: Vigorously shake each tube for 30-60 seconds.^[13] Observe and record whether the compound is soluble, partially soluble, or insoluble.
- Interpretation of Results:
 - Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: Indicates a strong acidic group (carboxylic acid).
 - Insoluble in Water, Soluble in 5% NaOH, Insoluble in 5% NaHCO₃: Indicates a weakly acidic group (like a phenol, not expected here).
 - Insoluble in Water, Soluble in 5% HCl: Indicates a basic group (amine).
 - Soluble in Water: Indicates a small, polar molecule. The pH of the aqueous solution should be tested with litmus paper. An acidic pH suggests an acid; a basic pH suggests a base.^[15]
 - Soluble in Diethyl Ether: Indicates significant nonpolar character.

Causality: This protocol is a functional group test based on acid-base chemistry.[15] Strong bases like NaOH will deprotonate the acidic carboxylic acid to form a water-soluble sodium salt. Strong acids like HCl will protonate the basic amino group to form a water-soluble ammonium salt. Sodium bicarbonate is a weak base and will only react with strong acids like carboxylic acids, making it a useful diagnostic tool.[13]

Decision tree for classifying compound solubility.

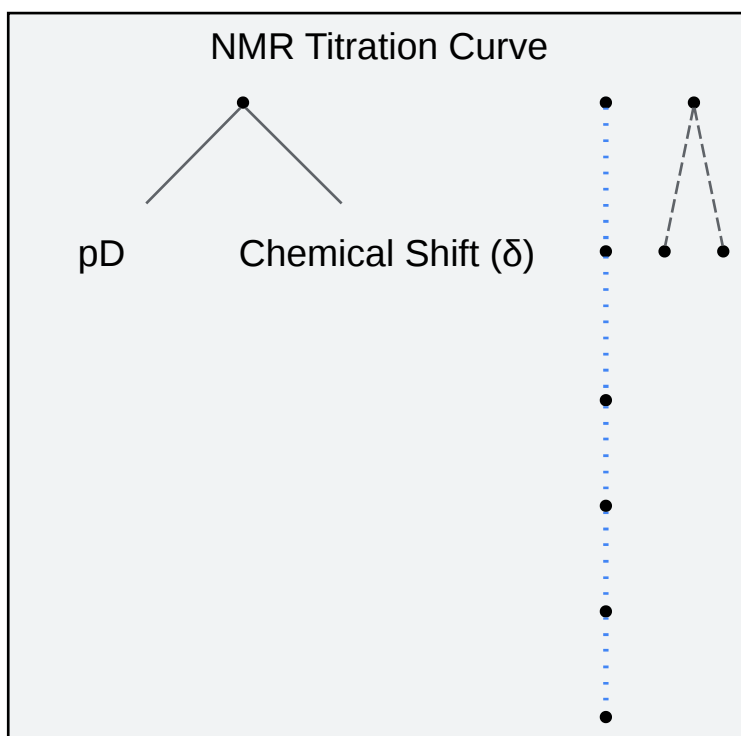
Acid Dissociation Constant (pKa) Determination

The pKa value quantitatively describes the strength of an acid in solution. For a molecule with multiple ionizable centers like **2-Amino-5-(trifluoromethyl)nicotinic acid**, determining the pKa values for both the acidic (carboxylic) and basic (amino) groups is essential for predicting its charge state at a given pH.[16] ¹H NMR spectroscopy provides an elegant method for pKa determination.

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. When an adjacent functional group becomes protonated or deprotonated, the chemical shift of nearby protons will change. By monitoring the chemical shift of a proton (e.g., the aromatic protons) as a function of pH, a sigmoidal titration curve is generated. The inflection point of this curve corresponds to the pKa.[16][17]

- **Sample Preparation:** Prepare a stock solution of the compound (~5-10 mg) in D₂O.
- **pH Adjustment:** Divide the solution into several NMR tubes. Adjust the pD (the pH equivalent in D₂O) of each tube to a different value spanning a wide range (e.g., pD 1 to 12). Use small aliquots of DCl and NaOD in D₂O for adjustment.
- **pD Measurement:** Measure the pD of each sample using a calibrated pH meter. Note that the reading from a standard glass electrode in D₂O is termed pH. *The corrected pD value is calculated as $pD = pH + 0.4$.*[18]
- **NMR Acquisition:** Acquire a ¹H NMR spectrum for each sample.
- **Data Analysis:** Identify a proton signal (e.g., one of the aromatic protons) that shows a significant change in chemical shift across the pD range.

- Curve Fitting: Plot the chemical shift (δ) of the chosen proton versus the measured pD. Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pD value at the inflection point of the curve is the pKa in D₂O.
- Correction: The pKa in H₂O can be approximated from the value determined in D₂O. Two inflection points may be observed, corresponding to the pKa of the carboxylic acid and the pKa of the protonated amine.



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Sigmoidal plot of chemical shift vs. pD to find pKa.

Safety and Handling

Based on available safety data, **2-Amino-5-(trifluoromethyl)nicotinic acid** should be handled with appropriate care.

- Hazard Classification: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[1] It may also cause skin, eye, and respiratory irritation.[19][20]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Conclusion

2-Amino-5-(trifluoromethyl)nicotinic acid is a compound of significant interest to the scientific community, particularly in drug development. While comprehensive experimental data on its physical properties is sparse, this guide provides the foundational knowledge and detailed, validated protocols necessary for researchers to characterize it thoroughly. By applying these rigorous experimental methodologies for determining melting point, solubility, and pKa, scientists can generate the reliable, high-quality data essential for advancing their research and development programs.

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- To cite this document: BenchChem. [2-Amino-5-(trifluoromethyl)nicotinic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523917#2-amino-5-trifluoromethyl-nicotinic-acid-physical-properties>]

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